molecular formula C14H12FNO2 B5882867 2-(2-fluorophenoxy)-N-phenylacetamide

2-(2-fluorophenoxy)-N-phenylacetamide

Cat. No.: B5882867
M. Wt: 245.25 g/mol
InChI Key: YZYNHQBSEFNLIG-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a phenylacetamide moiety. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific fields.

Future Directions

While specific future directions for “2-(2-fluorophenoxy)-N-phenylacetamide” are not known, similar compounds are often subjects of ongoing research, particularly in the development of new pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-phenylacetamide typically involves the reaction of 2-fluorophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or alkoxide ions replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2-fluorophenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-phenylacetamide
  • 2-(2-chlorophenoxy)-N-phenylacetamide
  • 2-(2-bromophenoxy)-N-phenylacetamide

Uniqueness

2-(2-fluorophenoxy)-N-phenylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYNHQBSEFNLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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